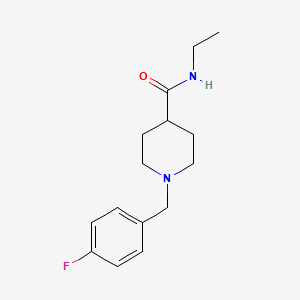
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in liver diseases. This compound has shown promising results in preclinical studies for the treatment of liver fibrosis, hepatitis, and other liver-related disorders.
Wirkmechanismus
The mechanism of action of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of caspase-3 and -7, two enzymes involved in the apoptotic pathway. By inhibiting these enzymes, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone reduces hepatocyte apoptosis, which is a key driver of liver fibrosis and inflammation. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of hepatic stellate cells, which are responsible for the production of extracellular matrix proteins and the development of liver fibrosis.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, this compound has been shown to improve liver function and reduce liver damage in animal models of liver disease. 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for caspase-3 and -7, which allows for targeted inhibition of these enzymes and reduces the potential for off-target effects. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in rats. However, one limitation of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of producing this compound. Additionally, further preclinical studies are needed to investigate the potential therapeutic applications of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in other organs and diseases. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans and to explore its potential as a therapeutic agent for liver diseases.
Wissenschaftliche Forschungsanwendungen
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in liver diseases. In preclinical studies, this compound has shown promising results in reducing liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-14(17)15-11-19(22)21-16-9-13(23-3)10-18(24-4)20(15)16/h5-10,12,15H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOOYEKZDXEFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-methoxyethyl)thio]-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436519.png)


![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436536.png)

![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)


![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4436616.png)
![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)